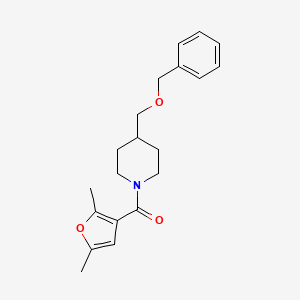

(4-((Benciloxi)metil)piperidin-1-il)(2,5-dimetilfurano-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a dimethylfuran carbonyl group

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine involves the reaction of piperidine with benzyloxy methyl and 2,5-dimethylfuran-3-carboxylic acid derivatives. The structural integrity of this compound is crucial for its biological activity. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antiviral Activity

Research indicates that piperidine derivatives can exhibit antiviral properties. For instance, compounds structurally similar to 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine have been evaluated for their efficacy against viruses such as the Ebola virus. Studies have shown that modifications in the piperidine structure can lead to significant antiviral activity by inhibiting viral entry into host cells .

Anticholinesterase Activity

Piperidine derivatives are also known for their anticholinesterase activity, which is vital in treating neurodegenerative diseases like Alzheimer's disease. The introduction of bulky groups in the para position of the benzamide moiety has been linked to increased anti-acetylcholinesterase activity. This suggests that similar modifications in our compound could enhance its potential as a therapeutic agent for cognitive disorders .

D4 Receptor Antagonism

Recent studies have identified the potential of benzyloxy piperidine derivatives as antagonists of the dopamine D4 receptor. These compounds may play a role in treating psychiatric disorders by modulating dopaminergic signaling pathways . The specific structure of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine could be optimized to enhance its selectivity and potency against D4 receptors.

Antitumor Activity

The compound's ability to inhibit cancer cell proliferation has been explored in various studies. Similar piperidine derivatives have been incorporated into anticancer drug formulations due to their cytotoxic effects on tumor cells. The structural features that allow for interaction with cellular targets are critical in designing effective anticancer agents .

Cardiovascular Applications

There is emerging evidence that certain piperidine derivatives can be developed into cardiovascular drugs. These compounds may act as nitric oxide donors or modulators of vascular tone, thereby providing therapeutic benefits in conditions like hypertension and heart failure .

Case Studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the benzyloxy methyl group through a nucleophilic substitution reaction. The dimethylfuran carbonyl group can be introduced via a Friedel-Crafts acylation reaction. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, scaling up reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbonyl group in the dimethylfuran moiety can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Mecanismo De Acción

The mechanism of action of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the dimethylfuran carbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)morpholine: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

The compound 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine can be summarized as follows:

- Molecular Formula: C₁₉H₂₃NO₃

- Molecular Weight: 313.39 g/mol

- CAS Number: 2679808-66-1

The compound features a piperidine ring substituted with a benzyloxy group and a dimethylfuran moiety, which may contribute to its biological activities.

Research indicates that compounds similar to 4-[(benzyloxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine may interact with various biological targets:

-

Dopamine Receptor Modulation:

- A study highlighted the role of piperidine derivatives as selective antagonists for the dopamine D4 receptor (D4R), which is implicated in motor control and emotional regulation. The compound demonstrated significant selectivity (>30-fold) against other dopamine receptor subtypes, suggesting potential applications in treating conditions like Parkinson's disease and schizophrenia .

- Acetylcholinesterase Inhibition:

- Antiviral Activity:

Table 1: Summary of Biological Activities

Case Study: Dopamine D4 Receptor Antagonists

In a comparative study, several piperidine derivatives were synthesized and evaluated for their D4R antagonistic properties. The most potent compound exhibited a Ki value of 96 nM and demonstrated improved stability in liver microsomes compared to previously reported antagonists. This stability is crucial for therapeutic applications as it suggests a longer duration of action in vivo .

Case Study: Acetylcholinesterase Inhibitors

A series of N-benzylpiperidines were analyzed using comparative molecular field analysis (CoMFA), revealing strong correlations between structural features and AChE inhibitory activity. The findings suggest that modifications to the piperidine structure can enhance efficacy against cholinergic deficits associated with Alzheimer's disease .

Propiedades

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-15-12-19(16(2)24-15)20(22)21-10-8-18(9-11-21)14-23-13-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLZOLMMPYCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.